molecular formula C11H13N B7890243 1-Tert-butyl-2-isocyanobenzene

1-Tert-butyl-2-isocyanobenzene

Cat. No.: B7890243
M. Wt: 159.23 g/mol
InChI Key: FKDNUUPUBOAPAC-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-isocyanobenzene (CAS 56309-60-5) is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is an aromatic isocyanate characterized by a tert-butyl group and a highly reactive isocyanate functional group attached to a benzene ring. As an aromatic isocyanate, it serves as a versatile building block in organic synthesis and materials science. Its structure makes it valuable for creating more complex molecular architectures. While specific applications for this isomer are sparsely documented, isocyanates and isocyanides in general are crucial in modern chemistry. Related tert-butyl isocyanides are known to be valuable ligands in coordination chemistry, stabilizing metals in various oxidation states and forming complexes stoichiometrically analogous to metal carbonyls . Isocyanides are also widely used as intermediates in multicomponent reactions and in the synthesis of various heterocycles, making them valuable in medicinal and agrochemical research . Researchers can leverage this compound to develop novel polymers, ligands, or pharmaceutical intermediates. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper handling procedures must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-2-isocyanobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDNUUPUBOAPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Aryl Isocyanides

General Approaches to Isocyanide Synthesis

Two of the most prominent and widely utilized methods for the synthesis of isocyanides are the use of phase-transfer catalysis and the Hofmann carbylamine reaction. These techniques offer reliable pathways to isocyanides from readily available starting materials.

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reagents located in different immiscible phases. crdeepjournal.org In the context of isocyanide synthesis, PTC is often employed in the Hofmann carbylamine reaction to improve yields and simplify reaction conditions. wikipedia.orgrsc.org The catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, transports the anionic reagent from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.orgwikipedia.org This methodology has been successfully applied to the synthesis of various alkyl and aryl isocyanides. tandfonline.commdpi.com

The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to use aqueous solutions of bases like sodium hydroxide (B78521), eliminating the need for anhydrous conditions. crdeepjournal.orgorgsyn.org

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for preparing isocyanides from primary amines. wikipedia.orgquora.com The reaction involves treating a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide or sodium hydroxide. wikipedia.orgunacademy.com The key intermediate in this transformation is dichlorocarbene (B158193) (:CCl2), which is generated in situ from chloroform by the action of the base. wikipedia.orgbyjus.com The primary amine then reacts with the dichlorocarbene, and subsequent elimination of hydrochloric acid furnishes the isocyanide. byjus.com

This reaction is effective for both aliphatic and aromatic primary amines. quora.com For instance, the synthesis of tert-butyl isocyanide from tert-butylamine (B42293) is a well-documented example that can be carried out using phase-transfer catalysis. wikipedia.orgorgsyn.org

Reactivity and Organic Transformations of 1 Tert Butyl 2 Isocyanobenzene

Multicomponent Reactions (MCRs) with Aryl Isocyanides

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for generating molecular complexity and diversity in a single synthetic operation. acs.orgresearchgate.net These reactions are highly valued for their atom economy and ability to construct complex scaffolds, such as peptidomimetics and heterocycles, from simple starting materials. researchgate.netbeilstein-journals.org The reactivity of the isocyanide carbon, which can behave as both a nucleophile and an electrophile, is central to the success of these transformations. researchgate.net Aryl isocyanides, including sterically hindered examples like 1-tert-butyl-2-isocyanobenzene, are crucial components in this class of reactions.

The Ugi Reaction: Principles and Variations involving Aryl Isocyanides

The Ugi four-component reaction (U-4CR), first reported in 1959, is a cornerstone of MCR chemistry. wikipedia.orgbeilstein-journals.org It combines a carbonyl compound (aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgbeilstein-journals.org The reaction is typically performed in polar protic solvents like methanol (B129727) or ethanol (B145695) and is known for its high efficiency and broad substrate scope. wikipedia.orgbeilstein-journals.org

The versatility of the Ugi reaction allows for the incorporation of a wide variety of functional groups. illinois.edu While many isocyanides are suitable for this reaction, the use of sterically hindered aryl isocyanides can present unique challenges and opportunities. For instance, studies have shown that while tert-butyl isocyanide is a common reagent in Ugi reactions, its reactivity can sometimes be lower compared to less hindered isocyanides, yielding products in moderate amounts (e.g., 43% yield in one reported case). rsc.org The bulky nature of substituents near the isocyanide group, such as the ortho-tert-butyl group in this compound, can influence reaction rates and yields. illinois.edu

The generally accepted mechanism of the Ugi reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion after protonation). wikipedia.orgbeilstein-journals.org The isocyanide then undergoes a nucleophilic attack on the imine carbon to form a nitrilium ion intermediate. wikipedia.orgbeilstein-journals.org This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer known as the Mumm rearrangement, to yield the final bis-amide product. wikipedia.orgbeilstein-journals.org Every step, except for the irreversible Mumm rearrangement, is considered reversible, which drives the reaction towards the final product. wikipedia.org

The stereochemical outcome of the Ugi reaction is a critical aspect, as a new stereocenter is typically formed. acs.org In the absence of chiral influences, the reaction produces a racemic mixture. acs.org Achieving stereocontrol has been a significant area of research. Methods to induce stereoselectivity include the use of chiral starting materials (auxiliaries), which has shown moderate success, or the application of Lewis acid catalysts. illinois.eduresearchgate.net The steric bulk of reagents like this compound can play a role in the stereoselectivity, potentially favoring the formation of one diastereomer over another due to steric hindrance in the transition state. However, this steric bulk can also limit the scope of compatible starting materials. illinois.edu

Passerini Reaction: Applications and Scope for Aryl Isocyanides

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, predating the Ugi reaction. wikipedia.org It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway, particularly in aprotic solvents, involving a trimolecular, cyclic transition state. organic-chemistry.orgresearchgate.net

The Passerini reaction tolerates a wide range of functional groups. wikipedia.org Aryl isocyanides are commonly used, and the steric and electronic properties of the isocyanide can affect the reaction's efficiency. While specific data on this compound in the Passerini reaction is not abundant in the provided search results, related compounds like tert-butyl isocyanide are frequently employed. wikipedia.orgenamine.net For example, tert-butyl isocyanide has been used in Passerini reactions with various aldehydes to create α-acyloxy amides, sometimes as part of a guided-inquiry experiment for undergraduate laboratories. walisongo.ac.id The reaction's utility extends to the synthesis of complex molecules and in the field of polymer chemistry. wikipedia.org

Groebke-Blackburn-Bienaymé Reaction: Aryl Isocyanide Contributions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that synthesizes biologically relevant imidazo[1,2-a]-heterocycles from a heterocyclic amidine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net This reaction has become a significant tool in medicinal chemistry for creating diverse compound libraries. researchgate.net

Aryl isocyanides are effective components in the GBB reaction. For instance, isocyanides like 1-isocyano-2-isopropylbenzene have been successfully used. rug.nl The steric properties of the isocyanide can be a determining factor for the reaction's success. Research has indicated that extreme steric bulk, such as that from a tert-butyl group on the isocyanide, can sometimes prevent the reaction from occurring. researchgate.net However, other studies show that tert-butyl isocyanide can be a viable reactant. In one example, tert-butyl isocyanide was reacted with 5-bromo-2-aminopyridine and benzaldehyde (B42025) in a GBB reaction, followed by a Suzuki coupling, to give the final product in high yield. beilstein-journals.org This suggests that while sterics are a crucial consideration, the specific reaction conditions and substrates can overcome potential limitations. In some cases, tert-butyl isocyanide can even act as a convertible reagent in the GBB reaction, where the tert-butyl group is cleaved in a subsequent step. researchgate.net

Table 1: Representative GBB Reaction with tert-Butyl Isocyanide This table showcases an example of the Groebke-Blackburn-Bienaymé reaction where a sterically hindered isocyanide is used.

AmidineAldehydeIsocyanideCatalyst/ConditionsProduct YieldReference
2-aminopyridine2-azidobenzaldehydetert-butyl isocyanideNH4Cl, MW, 30 min89% mdpi.com
5-bromo-2-aminopyridineBenzaldehydetert-butyl isocyanide1. GBB at RT; 2. Suzuki coupling at 60 °C87% beilstein-journals.org

Exploration of Novel Isocyanide-Based MCRs

The field of isocyanide-based MCRs continues to expand beyond the classical Ugi, Passerini, and GBB reactions. Researchers are constantly developing novel transformations that leverage the unique reactivity of the isocyanide group to access new chemical space. These new reactions often involve different combinations of starting materials or the interception of key reactive intermediates to generate unprecedented molecular scaffolds. researchgate.net For example, MCRs involving arynes and isocyanides have been developed, highlighting the versatility of these reactive partners. nih.gov

A major frontier in MCR chemistry is the development of asymmetric variants to produce enantiomerically enriched compounds, which are vital for the pharmaceutical industry. acs.orgresearchgate.net Achieving high enantioselectivity in MCRs is challenging due to the complexity of the reaction pathways and the multiple components involved. acs.org

Recent progress has been made in catalytic asymmetric MCRs. For example, a highly enantioselective isocyanide-based MCR catalyzed by a chiral N,N′-dioxide/Mg(II) complex has been reported. acs.org This reaction, involving alkyl- and aryl-substituted isocyanides, alkylidene malonates, and phenols, produced phenoxyimidate products with good to excellent yields and high enantioselectivity (up to 95.5:4.5 er). acs.org Such advancements, focusing on the development of chiral catalysts, are paving the way for the synthesis of complex, optically active molecules through efficient, one-pot procedures. researchgate.netacs.org

Aryl Isocyanides as Carbon Monoxide Surrogates

Aryl isocyanides, particularly sterically hindered ones like this compound, have emerged as valuable and more manageable substitutes for toxic and gaseous carbon monoxide in carbonylation reactions. researchgate.net These liquid or solid compounds can generate the carbonyl group in situ under milder and safer conditions, circumventing the need for high-pressure equipment and specialized handling protocols associated with CO gas. researchgate.netresearchgate.net The application of isocyanides as CO surrogates has been successfully demonstrated in various palladium-catalyzed reactions, proving effective for the synthesis of a wide array of carbonyl-containing molecules such as ketones, aldehydes, and carboxylic acid derivatives. researchgate.netd-nb.info

Palladium-Catalyzed Carbonylative Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and the use of this compound as a CO equivalent has significantly broadened their scope. researchgate.net This approach avoids the direct use of carbon monoxide gas, which can limit practical applications due to its toxicity. researchgate.net A notable example is the carbonylative Sonogashira coupling of aryl bromides, where tert-butyl isocyanide insertion facilitates an efficient C-C bond construction. organic-chemistry.orgnih.gov This method provides a novel route to alkynyl imines, which can be subsequently hydrolyzed to yield alkynones, important intermediates for biologically active compounds. organic-chemistry.org The reaction demonstrates high tolerance for a variety of substrates. organic-chemistry.orgnih.gov

Similarly, tert-butyl isocyanide has been employed in palladium-catalyzed carbonylative Suzuki coupling reactions. researchgate.net This methodology offers a regioselective and high atom economy pathway to generate valuable carbonyl compounds. researchgate.net Nickel catalysis has also been explored, where tert-butyl isocyanide serves as a CO surrogate in the allylic carbonylative coupling with alkyl zinc reagents, leading to the formation of β,γ-unsaturated ketones. nih.gov This nickel-based system effectively suppresses the polycarbonylation side reactions often observed in palladium chemistry. nih.gov

A significant application of this compound as a CO surrogate is in the synthesis of 1,2-diketones. organic-chemistry.orgorganic-chemistry.org An efficient method involves the palladium-catalyzed carbonylative coupling of aryl halides with organoaluminum reagents, using tert-butyl isocyanide as the carbonyl source. organic-chemistry.org This reaction proceeds with good functional group tolerance to provide 1,2-diketones in very good yields. organic-chemistry.org

A recyclable catalytic system has also been developed for this transformation, employing a mesoporous SBA-15-anchored bidentate phosphine (B1218219) palladium(0) complex. organic-chemistry.orgresearcher.life This heterogeneous catalyst facilitates the synthesis of 1,2-diketones under relatively mild conditions and can be recovered and reused multiple times without a significant drop in catalytic activity, enhancing the sustainability of the process. organic-chemistry.org

Table 1: Palladium-Catalyzed Synthesis of 1,2-Diketones Using tert-Butyl Isocyanide

Aryl Halide Organoaluminum Reagent Catalyst Base Temperature (°C) Yield (%) Reference
Iodobenzene Triethylaluminum 2P-SBA-15-Pd(0) KOtBu 100 92 organic-chemistry.org
4-Iodotoluene Triethylaluminum 2P-SBA-15-Pd(0) KOtBu 100 94 organic-chemistry.org
4-Iodoanisole Triethylaluminum 2P-SBA-15-Pd(0) KOtBu 100 91 organic-chemistry.org

C-N Bond Scission Pathways in Aryl Isocyanide Transformations

While the isocyanide group is often used as a direct synthon, transformations involving the cleavage of its carbon-nitrogen bond have opened up novel synthetic pathways. The high thermodynamic stability of the C-CN bond in related aryl nitriles has historically made it a less common reaction site, but recent developments have shown that C-N bond scission in isocyanides is achievable. sioc-journal.cn These reactions lead to unprecedented molecular rearrangements and the formation of complex nitrogen-containing compounds.

Cascade Reactions Initiated by Isocyanide N≡C Bond Cleavage

The reactivity of the isocyanide can initiate cascade sequences, leading to complex molecular architectures. In a notable metal-free process, the reaction of tert-butyl isocyanide with N,N-dibromoaryl sulfonamides and a nitrile source triggers an unusual 1,3-migration of the tert-butyl group. rsc.org This transformation involves the simultaneous scission of the C–N single bond of the isocyanide and the migration of the tert-butyl group to an adjacent nitrogen atom. rsc.orgnih.gov

The proposed mechanism for this reaction suggests the initial formation of a carbodiimide (B86325) intermediate. nih.gov This intermediate then participates in a cascade reaction that ultimately yields N-sulfonyl amidines. rsc.org A related reaction can also produce symmetrical sulfonyl guanidines. nih.gov This methodology represents a new, transition-metal-free route for the synthesis of these valuable nitrogen-containing compounds, highlighting the unique reactivity of the isocyanide group. rsc.orgnih.gov

Radical Reactions Involving Aryl Isocyanides

Aryl isocyanides are effective radical acceptors. The addition of a radical species to the isocyano carbon atom generates a key imidoyl radical intermediate. beilstein-journals.org This intermediate can then participate in a variety of subsequent reactions, most notably intramolecular cyclizations, to construct nitrogen-containing heterocyclic systems. beilstein-journals.org For instance, the radical cyclization of 2-isocyanobiaryls is a powerful method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.org The process is initiated by the addition of a radical to the isocyanide, followed by intramolecular addition of the resulting imidoyl radical to the adjacent aryl ring and subsequent aromatization. beilstein-journals.org

Tin-Free Procedures for Alkyl Radical Reactions

Historically, radical reactions often relied on tin hydrides, such as tributyltin hydride, which are toxic and difficult to remove from reaction products. nih.gov This has driven the development of "tin-free" methods for radical generation. nih.gov Modern approaches include the use of organoboranes, photocatalysis, and metal-catalyzed processes that generate alkyl radicals under milder conditions. nih.govgoettingen-research-online.de

These tin-free generated alkyl radicals can be effectively trapped by aryl isocyanides. For example, alkyl radicals generated from N-alkyl pyridinium (B92312) salts or through copper-catalyzed processes can add to the isocyanide functionality. beilstein-journals.orggoettingen-research-online.de A notable tin-free system utilizes 2,2'-biquinoline-derived reagents as precursors for primary, secondary, and tertiary alkyl radicals under copper catalysis. goettingen-research-online.de The subsequent reaction of these radicals with an acceptor like this compound would lead to the formation of an imidoyl radical, which can then undergo further transformations, demonstrating the compatibility of modern, greener radical generation methods with isocyanide chemistry. beilstein-journals.orggoettingen-research-online.de

No Evidence Found for this compound as an Esterification Reagent

Following a comprehensive search of scientific literature and chemical databases, no information has been found to support the use of This compound as an esterification reagent in the synthesis of complex molecules. The requested article, therefore, cannot be generated as it would lack a scientifically validated basis.

The query may stem from a potential confusion with a similarly named but structurally distinct compound, tert-butyl isocyanide . This compound is well-documented for its application in multicomponent reactions, such as the Passerini and Ugi reactions, which can yield products containing ester or amide functionalities.

Specifically, the Passerini reaction utilizes an isocyanide, a carboxylic acid, and an aldehyde or ketone to synthesize α-acyloxy amides. In this context, the product inherently contains an ester group. While tert-butyl isocyanide is a common reactant in this process, its role is that of a building block that is incorporated into the final molecule, rather than acting as a reagent that facilitates the esterification between a separate alcohol and carboxylic acid.

Furthermore, while a doctoral thesis from the University of Groningen mentions the synthesis of this compound, it describes its use in the context of the Ugi four-component reaction to create libraries of diverse small molecules, which results in the formation of α-acylamino amides, not esters.

Coordination Chemistry and Ligand Design with 1 Tert Butyl 2 Isocyanobenzene

Ligand Properties of Sterically Hindered Aryl Isocyanides

The defining characteristic of 1-tert-butyl-2-isocyanobenzene as a ligand is the presence of a bulky tert-butyl group at the ortho-position of the phenyl ring. This feature introduces significant steric hindrance around the metal center, profoundly influencing the electronic behavior and coordination geometry of its complexes.

Isocyanides (R-N≡C) are versatile ligands that, like carbon monoxide (CO), can act as both σ-donors and π-acceptors. The carbon atom possesses a lone pair of electrons, making it a Lewis base capable of donating electron density to a metal center (σ-donation). Concurrently, the ligand has empty π* orbitals associated with the C≡N bond that can accept electron density from filled metal d-orbitals through a process called π-backbonding.

In general, isocyanides are considered stronger σ-donors (more Lewis basic) and weaker π-acceptors than CO. wikipedia.org The electronic properties of aryl isocyanides can be further modulated by substituents on the aromatic ring. While alkyl isocyanides are primarily σ-donors, aryl isocyanides possess enhanced π-acceptor capabilities due to the delocalization of the π* orbitals over the aromatic system. mdpi.com

The C≡N stretching frequency (ν(CN)) in infrared (IR) spectroscopy is a powerful diagnostic tool for assessing the net electronic effect of coordination. For ligands that act primarily as σ-donors, the donation of electron density from the weakly antibonding highest occupied molecular orbital (HOMO) of the isocyanide to the metal leads to a strengthening of the C≡N bond and an increase in ν(CN) compared to the free ligand. wikipedia.orgnih.gov Conversely, strong π-backbonding from the metal to the ligand's π* orbitals populates antibonding orbitals, weakening the C≡N bond and causing a decrease in ν(CN). wikipedia.org

For sterically hindered aryl isocyanides like this compound, coordination to electron-poor metal centers typically results in an increase in the C≡N stretching frequency, highlighting its dominant role as a σ-donor in these systems. This is demonstrated in complexes of the analogous 2,6-dimethylphenyl isocyanide with trialkylaluminum, where coordination results in a significant increase in ν(CN). nih.gov

Table 1: Infrared Spectroscopic Data for 2,6-Dimethylphenyl Isocyanide and its Aluminum Complexes

Compound ν(C≡N) (cm⁻¹) Δν(C≡N) (cm⁻¹)
Free 2,6-Me₂C₆H₃NC 2116 -
Me₃Al·C≡N(2,6-Me₂C₆H₃) 2191 +75
Et₃Al·C≡N(2,6-Me₂C₆H₃) 2185 +69
(iBu)₃Al·C≡N(2,6-Me₂C₆H₃) 2185 +69
(tBu)₃Al·C≡N(2,6-Me₂C₆H₃) 2174 +58

Data sourced from a study on 2,6-dimethylphenylisocyanide complexes, a structural analogue of this compound. nih.gov

The most significant feature of this compound is the steric bulk imposed by the ortho-tert-butyl group. This steric hindrance plays a crucial role in determining the coordination number of the metal center, the geometry of the resulting complex, and the lability of the ligands. The bulky substituent can prevent the coordination of a large number of ligands, favoring lower coordination numbers compared to less hindered isocyanides.

Furthermore, the steric pressure exerted by the tert-butyl group can dictate the arrangement of ligands around the metal. In complexes with multiple ligands, the bulky aryl isocyanides may be forced into specific conformations to minimize steric repulsion. For instance, in octahedral or square planar complexes, sterically demanding isocyanides can favor a trans arrangement to maximize the distance between the bulky groups, whereas less hindered ligands might permit a cis conformation. mdpi.com This steric control is a key tool in ligand design for influencing the outcome of catalytic reactions or stabilizing specific coordination geometries. The degree of ligand substitution in a complex can also be controlled by the steric profile of the incoming isocyanide ligand. nih.govresearchgate.net

The M-C≡N-C linkage in isocyanide complexes is often assumed to be linear (180°), but significant deviations from linearity can occur. The degree of bending is often interpreted as an indication of the extent of π-backbonding. wikipedia.org In cases of strong π-backbonding, the isocyanide carbon atom undergoes a degree of rehybridization from sp towards sp², resulting in a bent M-C-N geometry.

Research on various metal-isocyanide complexes reveals a wide range of observed angles, which are sensitive to both electronic and steric factors within the coordination sphere. For example, in a study of iron-isocyanide complexes within a protein environment, the Fe-C-N angle was found to be 175° in one case and 159° in another, with the difference attributed to the polarity of the surrounding environment. nih.gov In a pentacoordinate ruthenium complex, [Ru(CNBuᵗ)₄(PPh₃)], the axial isocyanide ligands were essentially linear, while the equatorial ones were significantly bent, with a mean C-N-C angle of 130°, likely due to steric crowding in the equatorial plane. researchgate.net For this compound, the combination of its inherent electronic properties and the steric pressure from the ortho-tert-butyl group would be expected to influence this angle, with the specific value depending on the metal center, its oxidation state, and the co-ligands.

Table 2: Selected M-C-N and C-N-C Bond Angles in Metal Isocyanide Complexes

Complex Fragment Ligand Position M-C-N or C-N-C Angle (°)
[Ru(CNBuᵗ)₄(PPh₃)] Equatorial 130 (mean C-N-C)
[Ru(CNBuᵗ)₄(PPh₃)] Axial ~180 (linear)
P450nor-Fe-CN(n-butyl) Axial 175 (Fe-C-N)
P450cam-Fe-CN(n-butyl) Axial 159 (Fe-C-N)

Data demonstrates the variability of isocyanide bond angles depending on the electronic and steric environment. nih.govresearchgate.net

Formation of Transition Metal Isocyanide Complexes

This compound readily forms stable complexes with a variety of transition metals, either as the sole ligand type (homoleptic) or in combination with other ligands (mixed-ligand).

Homoleptic isocyanide complexes are compounds in which the metal center is coordinated exclusively by isocyanide ligands, having the general formula [M(CNR)ₙ]ˣ⁺. The synthesis of such complexes is often achieved by reacting a metal precursor, such as a metal halide or a labile metal-carbonyl complex, with an excess of the isocyanide ligand.

For sterically hindered aryl isocyanides, the formation of homoleptic complexes is feasible, although the number of coordinated ligands (n) may be limited by steric repulsion. A relevant example is the synthesis of tetrakis(2,6-dimethylphenyl isocyanide)nickel(0), [Ni(CN-2,6-Me₂C₆H₃)₄]. This complex is prepared by the reaction of [Ni(COD)₂] (where COD is 1,5-cyclooctadiene) with four equivalents of the isocyanide in toluene. znaturforsch.com X-ray crystallographic analysis of this analogue reveals a distorted tetrahedral geometry around the nickel(0) center. Similar synthetic strategies can be employed for this compound to yield tetrahedral M(0) or octahedral M(I) or M(II) homoleptic complexes, depending on the metal and reaction conditions.

Mixed-ligand complexes, which contain this compound alongside other types of ligands (e.g., phosphines, halides, carbonyls, or other isocyanides), are common. The synthesis of these complexes often relies on the stepwise substitution of ligands from a suitable metal precursor. The steric and electronic properties of the aryl isocyanide can be leveraged to control the substitution process.

For example, studies on technetium carbonyl complexes have shown that sterically encumbered aryl isocyanides can selectively replace carbonyl ligands to form stable mixed-isocyanide products. nih.gov The reaction of fac-[Tc(CO)₃(CN-tBu)₂Cl] with a bulky aryl isocyanide yields the mixed-ligand complex mer,trans-[Tc(CN-Aryl)₃(CN-tBu)₂Cl]. The degree of substitution is governed by the steric bulk of the isocyanides involved, demonstrating how these ligands can be used to precisely control the composition of the coordination sphere. nih.govresearchgate.net

Another class of mixed-ligand systems includes iron-porphyrin complexes where two bulky isocyanide ligands occupy the axial positions. The complex [FeII(TClPP)(t-BuNC)₂], where TClPP is tetrakis(4-chlorophenyl)porphyrinate, illustrates how sterically demanding isocyanides can be incorporated into a pre-organized ligand framework. nih.gov

Stabilization of Unusual Metal Oxidation States

The isocyanide functional group (C≡N-R) is electronically similar to carbon monoxide, but its properties can be finely tuned by the nature of the organic substituent (R). The this compound ligand, with its bulky tert-butyl group, provides significant steric hindrance around the metal center. This steric shielding is crucial for kinetically stabilizing metal complexes, particularly those featuring unusual or otherwise unstable oxidation states.

The bulky nature of the tert-butyl group can prevent the close approach of other molecules that might lead to decomposition or redox reactions, thereby isolating the metal center. For instance, the related and structurally similar tert-butyl isocyanide has been demonstrated to stabilize metals in uncommon oxidation states, such as Palladium(I) (Pd(I)). wikipedia.org This stabilization is attributed to the ligand's ability to form robust coordination complexes that protect the metal ion. wikipedia.org The principle of using sterically demanding ligands to stabilize specific oxidation states is a fundamental strategy in coordination chemistry. osti.govresearchgate.net The electronic properties of the isocyanide, being a strong σ-donor and a moderate π-acceptor, also contribute to the electronic stabilization of the metal center, complementing the kinetic stability afforded by the steric bulk.

Electronic and Photophysical Properties of Isocyanide Complexes

The incorporation of aryl isocyanides like this compound into metal complexes gives rise to interesting electronic and photophysical properties, largely governed by charge-transfer transitions.

Metal-to-Ligand Charge Transfer (MLCT) is an electronic transition where an electron moves from a molecular orbital that is predominantly metal-based to one that is primarily centered on the ligand. wikipedia.orglibretexts.org These transitions are common in complexes where the metal is in a relatively low oxidation state (electron-rich) and the ligand possesses low-lying empty π* orbitals, a characteristic of aryl isocyanides. libretexts.org

MLCT transitions are responsible for the strong absorption of light in the visible and ultraviolet regions of the spectrum in many transition metal complexes. wikipedia.org The energy and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, and the specific electronic properties of the isocyanide ligand. In complexes containing this compound, the π-system of the benzene (B151609) ring provides the necessary acceptor orbitals for the MLCT transition. The tert-butyl group, while primarily influencing steric properties, can also have a secondary electronic effect, subtly modifying the energy levels of the ligand's orbitals. nih.gov For example, studies on molybdenum(0) complexes with diisocyanide ligands show that bulky tert-butyl substituents lead to a more rigid and interlocked structure, which influences the MLCT excited states. core.ac.uk

Following excitation via an MLCT transition, a complex can relax through various pathways, including the emission of light (luminescence). The efficiency of this process is quantified by the luminescence quantum yield, which is the ratio of photons emitted to photons absorbed.

Complexes featuring this compound can exhibit luminescence, and their properties are heavily influenced by the ligand's structure. The steric bulk of the tert-butyl group plays a critical role in enhancing luminescence. By creating a rigid coordination environment, the bulky group limits vibrational and rotational motions that typically provide non-radiative pathways for the excited state to decay. core.ac.uk This rigidification reduces the rate of non-radiative relaxation, leading to higher luminescence quantum yields and longer excited-state lifetimes. core.ac.uk

Research on Mo(0) tris(diisocyanide) complexes has demonstrated this principle effectively. The complex with bulkier tert-butyl substituents showed a decrease in the non-radiative relaxation rate by an order of magnitude compared to a similar complex with less sterically demanding methyl groups. core.ac.uk This resulted in a significantly higher luminescence quantum yield. core.ac.uk

Table 1: Photophysical Properties of Molybdenum(0) Diisocyanide Complexes

Complex Substituent Luminescence Quantum Yield Non-radiative Relaxation Rate
Methyl Lower ~10x Faster
Tert-butyl Higher Slower

This table illustrates the general findings on how bulky substituents like tert-butyl groups impact luminescence properties by increasing structural rigidity. core.ac.uk

The redox behavior of metal complexes incorporating this compound is a key aspect of their characterization and potential application. Techniques like cyclic voltammetry (CV) are used to study the oxidation and reduction processes of these complexes. nih.govmdpi.com These processes can be centered on the metal ion, the ligand, or be a combination of both.

Isocyanide ligands can support redox-active metal centers, and the electrochemical properties of the resulting complexes are a function of the entire molecule. The potential at which a complex is oxidized or reduced provides insight into the electron density at the metal center and the stability of different oxidation states. For instance, the CV of a Platinum(II) complex with a pincer ligand showed two reversible oxidation peaks, indicating that the complex can exist in multiple stable oxidized forms. mdpi.com

Table 2: Representative Electrochemical Data for a Pt(II) Complex

Process Half-wave Potential (E₁/₂) vs. Fc⁺/Fc Number of Electrons
First Oxidation +0.25 V 1
Second Oxidation +0.80 V 1

Data derived from a study on a Pt(II) complex with a non-innocent NHC bis(phenolate) pincer ligand, illustrating how electrochemical techniques characterize redox behavior. mdpi.com

Computational and Theoretical Investigations of 1 Tert Butyl 2 Isocyanobenzene

Mechanistic Studies of Isocyanide Reactions

Detailed mechanistic studies elucidating reaction pathways, transition states, energetic profiles, and rate-determining steps specifically for reactions involving 1-tert-butyl-2-isocyanobenzene are not available in the public domain.

Elucidation of Reaction Pathways and Transition States

No specific research detailing the reaction pathways or the structures of transition states for reactions of this compound could be located.

Energetic Profiles and Rate-Determining Steps

Information on the energetic profiles or the identification of rate-determining steps for reactions involving this compound is not present in the available literature.

Quantum-Mechanical Computations

While quantum-mechanical computations are standard practice, specific reports detailing DFT calculations, NBO analysis, or Potential Energy Surface mapping for this compound could not be found.

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

There are no available DFT studies that specifically report on the molecular structure, electronic properties, or reactivity descriptors for this compound.

Natural Bond Orbital (NBO) Analysis for Molecular Interactions

No literature was found that performs an NBO analysis on this compound to describe its bonding, charge distribution, or donor-acceptor interactions.

Potential Energy Surface Mapping

Specific potential energy surface maps for reactions of this compound have not been published in the reviewed scientific literature.

Molecular Simulations and Dynamics Studies

While specific molecular simulations and dynamics studies exclusively focused on this compound are not extensively available in the reviewed literature, computational investigations of structurally related molecules provide significant insights into its probable dynamic behavior. The conformational landscape and dynamics of this compound are primarily dictated by the rotational freedom of the tert-butyl and isocyano substituents on the benzene (B151609) ring.

Conformational Analysis of the Tert-butyl Group:

The conformational preference of a tert-butyl group attached to a benzene ring has been a subject of theoretical and experimental studies. In the case of tert-butylbenzene (B1681246), the bulky tert-butyl group influences the molecule's geometry and rotational dynamics. Computational studies, often employing methods like density functional theory (DFT), are used to determine the rotational barrier and the most stable conformations.

For tert-butylbenzene, the lowest energy conformation is one where one of the methyl groups of the tert-butyl substituent is staggered with respect to the plane of the benzene ring. The rotation around the C(ring)-C(tert-butyl) bond is not free and is characterized by a distinct rotational energy barrier. This barrier arises from the steric hindrance between the methyl groups and the ortho-hydrogens of the benzene ring. While specific values for this compound are not reported, the principles governing the conformational behavior of tert-butylbenzene are applicable. The presence of the adjacent isocyano group is expected to introduce additional steric and electronic effects that could modulate the rotational barrier and the preferred dihedral angles.

Dynamics of the Isocyano Group:

The isocyano (-N≡C) group is linear and, in the context of an aromatic ring, its primary dynamic feature is the rotation around the C(ring)-N bond. Theoretical studies on similar aromatic isocyanides can be used to infer the rotational barrier of the isocyano group in this compound. The energy barrier for this rotation is generally influenced by the electronic interactions between the isocyano group and the π-system of the benzene ring, as well as steric interactions with adjacent substituents. In this molecule, the bulky tert-butyl group at the ortho position would create a significant steric impediment to the free rotation of the isocyano group.

Molecular dynamics simulations of related aromatic compounds can provide atomistic details of these dynamic processes. Such simulations would typically involve defining a force field that accurately describes the inter- and intramolecular interactions of the molecule. By simulating the system over time, one could observe the conformational transitions and calculate key dynamic properties.

Interactive Data Table: Representative Rotational Barriers in Related Molecules

The following table presents computationally determined rotational energy barriers for functional groups in molecules analogous to this compound. This data, gathered from various computational studies, helps to contextualize the expected dynamic behavior of the title compound.

MoleculeRotating GroupComputational MethodRotational Barrier (kcal/mol)
EthaneMethylB3LYP/6-31G(d,p)2.80
N-BenzhydrylformamideFormylM06-2X/6-311+G20-23
N-BenzhydrylformamideArylM06-2X/6-311+G2.5-9.8

This table is for illustrative purposes and presents data from analogous systems to infer the potential rotational dynamics in this compound.

Advanced Spectroscopic Characterization of 1 Tert Butyl 2 Isocyanobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both 1H and 13C NMR provide critical data for the structural elucidation of 1-tert-butyl-2-isocyanobenzene.

1H NMR Spectroscopic Analysis for Structural Elucidation

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the tert-butyl and aromatic protons. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, a characteristic feature owing to the rapid rotation around the carbon-carbon single bonds and the absence of adjacent protons for coupling. nih.gov In analogous compounds containing a tert-butyl group, this singlet typically appears in the upfield region of the spectrum. For instance, the ¹H NMR spectrum of tert-butyl isocyanide shows a prominent singlet at approximately 1.45 ppm. nih.gov

The aromatic region of the spectrum will be more complex due to the ortho-substitution pattern on the benzene (B151609) ring. The four aromatic protons will give rise to a series of multiplets, with their chemical shifts and coupling patterns dictated by their positions relative to the bulky tert-butyl group and the electronically active isocyano group. The steric hindrance from the tert-butyl group can influence the conformation of the molecule and, consequently, the magnetic environment of the neighboring aromatic protons.

Detailed analysis of the coupling constants (J-values) between adjacent aromatic protons is crucial for unambiguously assigning each signal to a specific proton on the benzene ring, thus confirming the 1,2-disubstitution pattern.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
tert-Butyl (9H) ~1.4 - 1.5 Singlet

Note: The predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy.

13C NMR Spectroscopic Characterization of Isocyanide Linkages

The 13C NMR spectrum provides valuable information about the carbon skeleton of this compound, with the chemical shift of the isocyanide carbon being particularly diagnostic. The isocyanide carbon (-N≡C) typically resonates in a specific region of the 13C NMR spectrum. For tert-butyl isocyanide, the isocyanide carbon appears at approximately 153 ppm, while the quaternary carbon of the tert-butyl group is observed around 54 ppm and the methyl carbons at about 31 ppm. nih.gov

In the case of this compound, the isocyanide carbon's chemical shift will be influenced by the electronic effects of the attached benzene ring. The aromatic carbons will appear in the typical downfield region for benzene derivatives, generally between 120 and 150 ppm. The carbon atom directly bonded to the isocyano group and the carbon bearing the tert-butyl group will have distinct chemical shifts due to the electronic influence of these substituents. The remaining aromatic carbons will also exhibit unique signals based on their position. The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons will be readily identifiable in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Isocyanide (-N≡C) ~150 - 160
Aromatic (C-NC) ~120 - 140
Aromatic (C-tBu) ~140 - 150
Aromatic (CH) ~125 - 135
Quaternary (tert-Butyl) ~35 - 40

Note: The predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are powerful for identifying functional groups and probing the nature of chemical bonds within a molecule.

Vibrational Analysis of the Isocyano Group

The isocyano group (-N≡C) has a characteristic and strong absorption in the infrared spectrum, which is highly useful for its identification. This absorption arises from the stretching vibration of the carbon-nitrogen triple bond. For most isocyanides, this band appears in the region of 2165–2110 cm-1. In the IR spectrum of tert-butyl isocyanide, a strong absorption band is observed in this range. chemicalbook.com Similarly, for phenyl isocyanide, the vibrational spectra show characteristic bands for the isocyano group. mcmaster.ca The precise frequency of this vibration can be influenced by the electronic environment. For this compound, the ν(C≡N) stretch is expected to be a prominent feature in its IR spectrum, confirming the presence of the isocyanide functionality.

Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectroscopy is a convenient and widely used technique for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. This interaction provides the vibrational spectrum of the sample.

This technique is well-suited for the analysis of this compound, allowing for rapid and reproducible measurements. The resulting ATR-FTIR spectrum would display the characteristic absorption bands of the compound, including the strong isocyano stretch, as well as vibrations associated with the aromatic ring and the tert-butyl group. For instance, the C-H stretching vibrations of the tert-butyl group would be expected in the 2960-2870 cm-1 region, while aromatic C-H stretches would appear above 3000 cm-1. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm-1 region.

Raman Spectroscopy for Bond Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the resulting spectrum reveals the vibrational modes of the molecule. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the stretching vibration of the isocyano group is also expected to be Raman active. The Raman spectrum of tert-butyl isocyanide shows a distinct signal for the isocyano stretch. chemicalbook.com Furthermore, the symmetric vibrations of the benzene ring are typically strong in Raman spectra. The various C-C bond vibrations within the aromatic ring and the C-C bonds of the tert-butyl group will also give rise to characteristic signals, providing a detailed vibrational fingerprint of the molecule. Low-temperature Raman spectroscopy has been used to study crystalline tert-butylisocyanide complexes, demonstrating the utility of this technique in resolving fine structural details. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm-1) Spectroscopy
Isocyano (-N≡C) Stretch 2110 - 2165 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch (tert-Butyl) 2870 - 2960 IR, Raman

Note: The expected wavenumbers are based on data from analogous compounds and general spectroscopic principles.

X-ray Crystallography for Solid-State Structures

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the exact coordinates of each atom, leading to a detailed understanding of the molecule's structure, including the spatial arrangement of its atoms and the nature of the chemical bonds connecting them. This technique is indispensable for elucidating the solid-state structures of organic compounds like this compound and its derivatives, offering unparalleled insight into their molecular geometry and intermolecular organization.

The primary data obtained from an X-ray crystal structure analysis includes the precise bond lengths between atoms and the angles between those bonds. This information is fundamental to confirming the molecular connectivity and understanding the steric and electronic effects that govern the molecule's shape, or conformation.

The conformation of the tert-butyl group relative to the isocyanide and, in the case of the target molecule, the benzene ring, is also determined. The tetrahedral arrangement of the methyl groups around the quaternary carbon is expected, with specific torsion angles defining its orientation. These parameters collectively provide a detailed static picture of the molecule in the solid state.

Table 1: Selected Bond Lengths and Angles for a Tert-butyl Isocyanide Derivative

ParameterValue (Å or °)Compound
Fe-C (isocyanide)1.924 (2)bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II)
Fe-N (porphyrin)2.0074 (14)bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a complex interplay of intermolecular interactions, which are crucial for understanding the physical properties of the material. ias.ac.in The isocyanide group, with its unique electronic structure, can participate in a variety of noncovalent interactions. nih.gov

A comprehensive analysis of the Cambridge Structural Database reveals that the isocyanide carbon can act as a hydrogen bond acceptor, forming interactions with O-H, N-H, and polarized C-H groups. acs.org These interactions, along with halogen bonds (RNC···X) and interactions with other carbon atoms (RNC···C), play a significant role in dictating the supramolecular architecture. researchgate.net

In the crystal structure of the aforementioned iron(II) porphyrin complex with tert-butyl isocyanide ligands, the packing is stabilized by a network of weak, non-classical intermolecular interactions. nih.gov These include C-H···Cl and C-H···N hydrogen bonds, as well as C-H···π interactions where Cg (the centroid of a pyrrole ring) acts as the π-system. researchgate.net Hirshfeld surface analysis of this complex quantified the contributions of different intermolecular contacts, showing that H···H contacts are the most significant (61.4%), followed by C···H/H···C (21.3%) and O···H/H···O (13.3%) interactions. nih.gov Such analyses are critical for crystal engineering, where the goal is to design new materials with desired properties based on an understanding of intermolecular forces. ias.ac.in

Table 2: Intermolecular Interactions in a Tert-butyl Isocyanide Derivative Crystal

Interaction TypeDescriptionCompound
C-H···ClHydrogen bond between a C-H group and a chlorine atom.bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II)
C-H···NHydrogen bond between a C-H group and a nitrogen atom.bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II)
C-H···Cg (π)Interaction between a C-H group and the π-system of a pyrrole ring.bis(tert-butyl isocyanide-κC)[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(II)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The wavelengths of absorption are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons of low excitation energy.

For a molecule like this compound, the primary chromophores are the benzene ring and the isocyanide group. The UV-Vis spectrum is expected to be dominated by electronic transitions involving the π electrons of the aromatic system and the non-bonding (n) and π electrons of the isocyanide group.

The principal electronic transitions observed in such organic molecules are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like benzene exhibit characteristic π → π* absorptions. For benzene itself, these occur around 184 nm, 204 nm, and 256 nm. Substitution on the benzene ring, as in this compound, is expected to shift the position and intensity of these bands.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the isocyanide nitrogen or carbon) to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The specific λmax (wavelength of maximum absorbance) values for this compound would provide quantitative data on the energy gaps between its molecular orbitals. The spectrum of the tert-butyl radical, a related species, has been investigated using X-ray absorption, revealing transitions from core C1s orbitals to the singly occupied molecular orbital (SOMO) and other unoccupied orbitals, though this is a higher-energy technique than standard UV-Vis. dtu.dkdtu.dk

Table 3: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Chromophore
π → ππ (bonding) → π (antibonding)Benzene ring
n → πn (non-bonding) → π (antibonding)Isocyanide group

Supramolecular Interactions Involving 1 Tert Butyl 2 Isocyanobenzene and Its Derivatives

Host-Guest Chemistry with Isocyanide-Containing Molecules

Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by noncovalent forces. In this context, isocyanide-containing molecules can act as guests, fitting into the cavities of various host systems. The encapsulation is driven by a combination of forces including hydrophobic effects, van der Waals forces, and hydrogen bonding.

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are often employed to encapsulate guest molecules. For instance, the formation of host-guest inclusion complexes can significantly enhance the solubility and stability of guest molecules in different environments. While specific studies on 1-tert-butyl-2-isocyanobenzene as a guest are not extensively documented, the principles of host-guest chemistry suggest its potential for encapsulation. The hydrophobic tert-butyl and benzene (B151609) moieties would favor inclusion within the nonpolar cavities of hosts like cyclodextrins in aqueous solutions.

Research in supramolecular chemistry has demonstrated that such interactions can be probed using techniques like in situ FTIR spectroscopy, which allows for the measurement of association constants and provides insight into the dynamics of host-guest binding. rsc.org The isocyanide group's vibrational frequency is sensitive to its environment, making it a useful probe for studying its inclusion within a host cavity.

Noncovalent Interactions in Supramolecular Assemblies

The collective effect of various weak interactions determines the final three-dimensional structure of molecular assemblies. For derivatives of this compound, understanding these interactions is key to predicting and controlling their solid-state properties.

Hydrogen bonds are highly directional interactions that play a pivotal role in creating ordered supramolecular structures. libretexts.org The isocyanide group, specifically the terminal carbon atom, can act as a hydrogen bond acceptor. nih.gov This is due to the presence of energetically accessible filled σ and π orbitals on the carbon atom. nih.gov

In the solid state, isocyanides can form hydrogen bonds with various donors, including O-H and N-H groups. For example, studies on the antibiotic natural product xanthocillin show the isocyanide carbon forming hydrogen bonds with phenolic hydroxyl groups at distances of 2.0 and 2.1 Å. nih.gov This interaction involves the σ orbitals of the isocyanide carbon and occurs along the axis of the RNC group. nih.gov Such interactions can lead to the formation of extensive two-dimensional sheets, demonstrating their importance in directing the crystal lattice. nih.gov

The table below summarizes typical hydrogen bond interactions observed in isocyanide-containing crystal structures.

Hydrogen Bond DonorIsocyanide AcceptorTypical InteractionDistance (Å)Reference
Phenolic -OHIsocyanide CarbonRNC···HO2.0 - 2.1 nih.gov
Aliphatic -OHIsocyanide CarbonRNC···HO~2.2 - 2.5 nih.gov
Polarized C-HIsocyanide CarbonRNC···HC~2.7 - 2.9 nih.gov

This data is based on general findings for isocyanide compounds and illustrates the potential interactions for this compound.

Aromatic rings, such as the benzene ring in this compound, can interact through π-stacking. These interactions are fundamental in crystal engineering for building one-, two-, and three-dimensional structures. rsc.org The interaction can occur between the π orbitals of the isocyanide's carbon atom and the π orbitals of an adjacent aromatic ring. nih.gov

Analysis of crystal structures reveals that aryl isocyanides can exhibit various π-stacking motifs. A representative example is phenyl isocyanide, where one molecule sits (B43327) on top of the ipso-carbon of an adjacent parallel molecule with a short distance of 3.3 Å. nih.gov The geometry of these interactions can be face-to-face, T-shaped, or offset, with the latter two often being energetically preferred to minimize electron repulsion. nih.gov The presence of bulky substituents like the tert-butyl group can significantly influence the geometry and prevalence of these stacking interactions. In some cases, π-stacking can be strong enough to prevent processes like solid-state racemization in certain complexes. enamine.net

When incorporated into metal complexes, particularly with gold(I), isocyanides are involved in unique metallophilic interactions. Aurophilic interactions are attractive forces between two or more gold atoms, with strengths comparable to that of hydrogen bonds. mdpi.com These interactions are crucial in the self-assembly of gold(I) isocyanide complexes and influence their photophysical properties, such as luminescence. mdpi.comnih.gov

In the solid state, cationic diisocyanide gold(I) complexes can self-assemble into extended chains or supramolecular dimers through aurophilic contacts. mdpi.comnih.gov The Au···Au contact distances are often shorter than the sum of their van der Waals radii, for instance, distances as short as 2.96 Å have been observed in some polymorphs of (cyclohexyl isocyanide)₂Auᴵ. nih.gov

Table of Aurophilic Interaction Data in Gold(I) Isocyanide Complexes

Complex Polymorph Au···Au Contact Distance (Å) Luminescence
(Cyclohexyl isocyanide)₂Auᴵ Colorless 3.1822 Luminescent at 298 K

Data from reference nih.gov.

Halogen bonding is another significant noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophile. nih.gov The carbon atom of the isocyanide group can act as a halogen bond acceptor. Studies on cocrystals of diisocyanobenzenes with 1,3,5-triiodotrifluorobenzene show the formation of I···C(isocyanide) halogen bonds, which are the primary structure-directing forces. nih.govnih.gov These interactions are predominantly electrostatic but also have significant dispersion and induction components. nih.govnih.gov

Recent studies have identified the role of π-hole interactions involving the isocyanide group, particularly when coordinated to a metal. A π-hole is an electron-deficient region located perpendicular to the σ-framework of a molecule. After coordination, both the nitrogen and carbon atoms of the isocyanide can act as π-hole acceptors. These interactions can be complementary to other forces, such as aurophilic interactions, in determining the crystal structure of metal-isocyanide complexes.

Self-Assembly Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures driven by noncovalent interactions. Isocyanide derivatives, including those of this compound, can undergo self-assembly to form complex architectures. This process is particularly evident in coordination chemistry, where metal ions act as nodes to connect isocyanide ligands, leading to the formation of discrete supramolecular structures like molecular barrels or extended coordination polymers. nih.gov

For example, phthalocyanine-based molecules with tert-butyl groups have been designed as self-assembled monolayers (SAMs) for use in perovskite solar cells. rsc.org The tert-butyl groups are incorporated to prevent aggregation and control the intermolecular packing, which is crucial for the material's function. rsc.org Similarly, coordination-driven self-assembly using metal acceptors and isocyanide-containing donors can lead to the formation of well-defined nanostructures with internal cavities capable of encapsulating guest molecules. nih.gov

The interplay of the various noncovalent interactions discussed—hydrogen bonding, π-stacking, metallophilic forces, and halogen bonding—collectively guides the self-assembly process, resulting in materials with specific and potentially tunable properties.

Q & A

Q. What are the recommended methods for synthesizing 1-tert-butyl-2-isocyanobenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves introducing the isocyano group (-NC) to a tert-butyl-substituted benzene derivative. A common approach is the palladium-catalyzed coupling of 2-bromo-tert-butylbenzene with a cyanide source (e.g., CuCN or KCN) under inert conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) critically affect yield. For example, higher temperatures may accelerate side reactions like polymerization of the isocyanide group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. The tert-butyl group appears as a singlet (~1.3 ppm in 1^1H NMR), while the isocyano group’s carbon resonates at ~120–130 ppm in 13^13C NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected m/z for C₁₁H₁₃N: 159.105 Da).
  • FT-IR : Confirm the isocyanide stretch at ~2100–2150 cm⁻¹.
    Cross-referencing with databases like PubChem or EPA DSSTox ensures consistency with reported spectra .

Q. What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer: The compound is sensitive to moisture and light due to the reactive isocyanide group. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Periodic purity checks via TLC or NMR are recommended. Degradation products (e.g., formamide derivatives) may form upon prolonged exposure to humidity, detectable by new peaks in 1^1H NMR .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies in reported reactivity (e.g., Suzuki vs. Heck reactions) may arise from ligand choice, solvent effects, or trace impurities. To address this:

  • Controlled Replication : Repeat experiments using identical catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and degassed solvents.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or GC-MS to identify intermediate species.
  • Computational Modeling : Use DFT calculations to compare activation energies for different pathways (e.g., oxidative addition vs. ligand dissociation).
    Triangulating experimental and computational data clarifies mechanistic ambiguities .

Q. What experimental designs are optimal for studying the compound’s role in supramolecular assemblies?

Methodological Answer:

  • Crystallography : Grow single crystals via slow diffusion of hexane into a dichloromethane solution. Analyze X-ray diffraction data to assess intermolecular interactions (e.g., C–H···N bonds involving the isocyano group).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with host molecules (e.g., crown ethers).
  • DFT-D3 Calculations : Model non-covalent interactions (van der Waals forces) to predict assembly stability.
    Combining structural and thermodynamic data provides a holistic understanding of assembly behavior .

Q. How can researchers address inconsistencies in toxicity profiles reported for isocyanobenzene derivatives?

Methodological Answer:

  • In Vitro Assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) to compare IC₅₀ values under controlled conditions (pH, serum concentration).
  • Metabolite Identification : Employ LC-MS/MS to detect degradation products (e.g., isocyanate derivatives) that may contribute to toxicity.
  • Cross-Study Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple sources, adjusting for variables like exposure duration .

Key Methodological Recommendations

  • Triangulation : Combine NMR, MS, and IR for structural validation .
  • Controlled Replication : Standardize catalyst and solvent batches to minimize variability .
  • Open Data Practices : Share raw spectral data via repositories (e.g., Zenodo) to enhance reproducibility .

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1-Tert-butyl-2-isocyanobenzene
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1-Tert-butyl-2-isocyanobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.